

Anhydroophiobolin A: A Detailed Spectroscopic Analysis for Researchers

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Compound of Interest

Compound Name: Anhydroophiobolin A

Cat. No.: B015427

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family, which are known for their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. The unique 5-8-5 tricyclic carbon skeleton of the ophiobolins, coupled with their array of stereocenters and functional groups, makes them challenging targets for synthesis and fascinating subjects for spectroscopic analysis. This document provides a detailed summary of the Nuclear Magnetic Resonance (NMR) spectroscopy data for **Anhydroophiobolin A**, along with a standardized protocol for data acquisition, to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure

Anhydroophiobolin A is structurally characterized by the absence of a hydroxyl group at position C3 and the presence of a double bond between C3 and C4, as compared to its parent compound, Ophiobolin A.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Anhydrophiobolin A**. The data has been compiled from published literature.

Table 1: ^{13}C NMR Chemical Shift Data for **Anhydrophiobolin A**

Carbon No.	Chemical Shift (δ) ppm
1	37.8
2	30.1
3	124.0
4	135.5
5	55.4
6	49.2
7	140.9
8	206.9
9	42.4
10	41.7
11	53.8
12	46.8
13	35.4
14	42.1
15	29.8
16	22.3
17	126.7
18	130.4
19	25.9
20	17.2
21	72.0
22	96.1
23	155.1

24	192.8
25	18.1
26	16.2

Note: Data compiled from "Isolation of Ophiobolin A and Its Analogs as Inhibitors to Photosynthesis". The numbering of the carbon atoms is based on the standard nomenclature for ophiobolins.

Table 2: ^1H NMR Chemical Shift and Coupling Constant Data for **Anhydroophiobolin A**

A complete, tabulated set of ^1H NMR data with specific chemical shifts and coupling constants for every proton is not readily available in a single public source. The following represents a compilation of reported signals. Researchers should perform 2D NMR experiments for complete assignment.

Proton(s)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	5.4-5.6	m	
H-17	5.1-5.3	m	
H-24 (CHO)	9.4-9.5	s	
CH_3	0.8-1.8	various	

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for **Anhydroophiobolin A** and related sesterterpenoids.

1. Sample Preparation

- **Sample Purity:** Ensure the sample of **Anhydroophiobolin A** is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by chromatographic

techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

- **Solvent:** Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl_3) is a common choice for this class of compounds. Other solvents such as methanol-d₄ (CD_3OD), acetone-d₆, or benzene-d₆ may be used depending on solubility and the desired resolution of specific signals.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

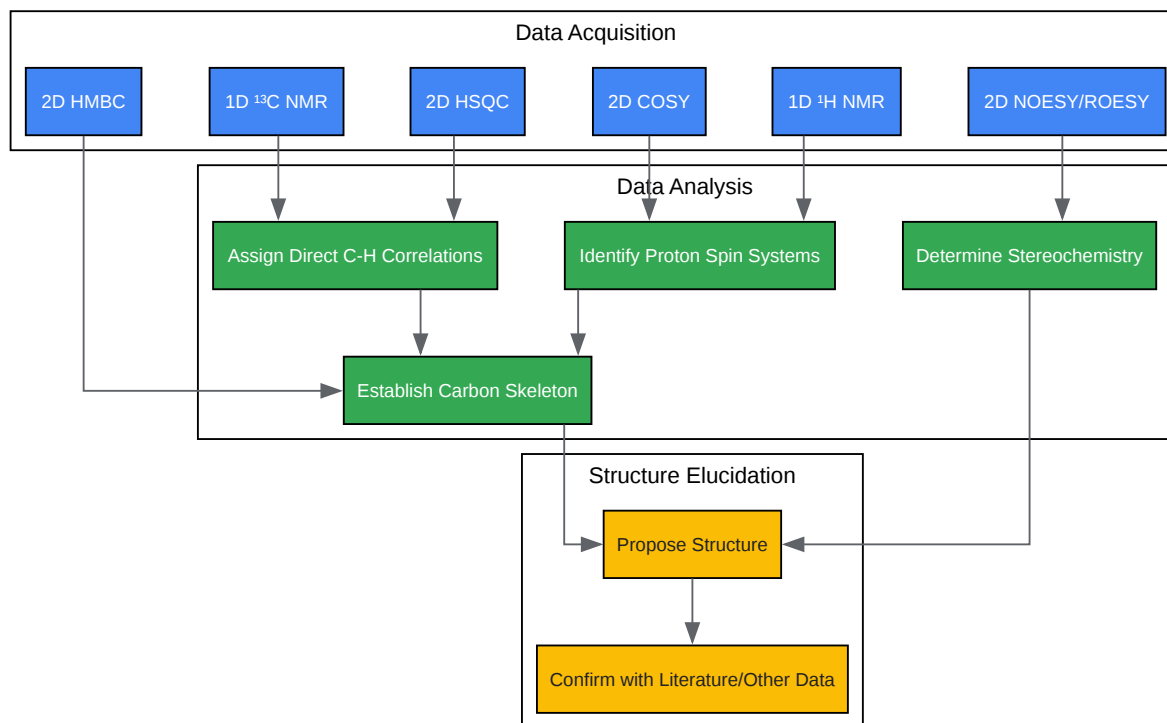
2. NMR Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (400 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution, which is crucial for resolving complex multiplets and for 2D NMR experiments.
- **1D ^1H NMR:**
 - Acquire a standard 1D proton spectrum to observe the overall proton environment.
 - Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
- **1D ^{13}C NMR:**
 - Acquire a proton-decoupled ^{13}C spectrum to identify all unique carbon signals.
 - Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ^{13}C , relaxation delay of 2-5 seconds.
- **2D NMR Experiments:** To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, the following 2D NMR experiments are essential:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like **Anhydrophiobolin A** using NMR spectroscopy.



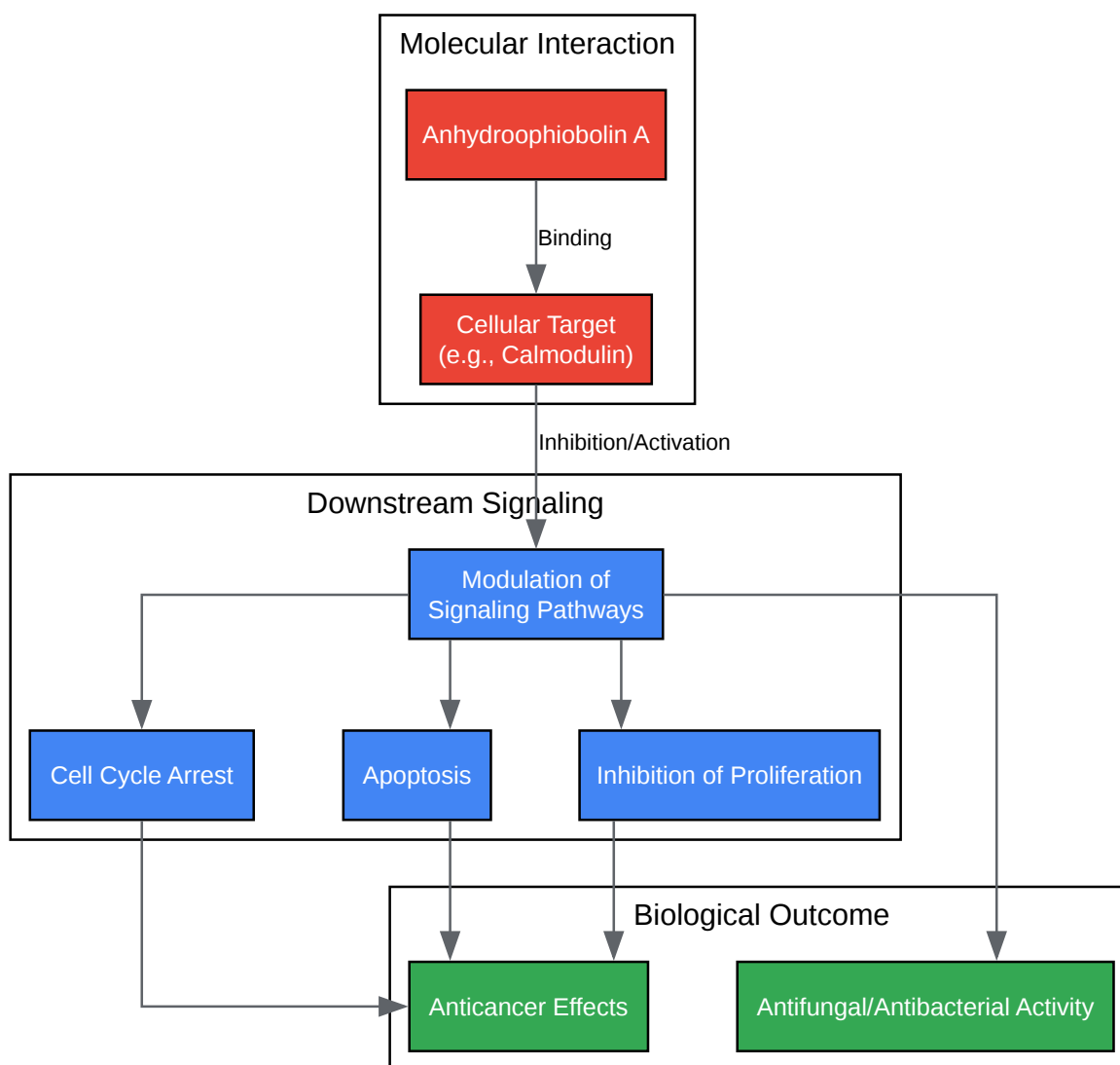
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Caption: Workflow for NMR-based structure elucidation.

Signaling Pathways and Biological Relevance

While NMR spectroscopy directly elucidates the chemical structure, the biological activity of **Anhydroophiobolin A** and related compounds is of significant interest to drug development professionals. Ophiobolins have been reported to interact with various cellular targets and signaling pathways. For instance, Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling cascades. The structural modifications in **Anhydroophiobolin A** may alter its binding affinity and specificity for such

targets. Further research, guided by the precise structural information from NMR, is necessary to delineate the specific signaling pathways modulated by **Anhydrophiobolin A**.



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